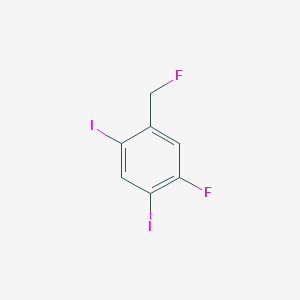
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4F2I2 It is a derivative of benzene, where two iodine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring
Méthodes De Préparation
The synthesis of 1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene typically involves multi-step organic reactions. One common method includes the iodination of a fluorinated benzene derivative. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the introduction of iodine atoms onto the benzene ring. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or other polar aprotic solvents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl compounds or other complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex aromatic compounds.
Biology and Medicine: The compound can be used in the development of radiolabeled molecules for imaging studies or as a precursor in the synthesis of pharmaceutical intermediates.
Industry: It finds applications in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene exerts its effects depends on its chemical interactions. The iodine and fluorine atoms on the benzene ring influence the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved are typically related to its ability to undergo substitution and coupling reactions, forming new chemical bonds and structures.
Comparaison Avec Des Composés Similaires
1,5-Diiodo-2-fluoro-4-(fluoromethyl)benzene can be compared with other similar compounds such as:
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a fluoromethyl group, leading to different chemical properties and reactivity.
1,2-Diiodo-4-fluoro-5-(fluoromethyl)benzene: The position of the substituents on the benzene ring differs, affecting the compound’s reactivity and applications.
1-Fluoro-4-methylbenzene: This compound lacks the iodine atoms, resulting in significantly different chemical behavior and uses.
Propriétés
Formule moléculaire |
C7H4F2I2 |
|---|---|
Poids moléculaire |
379.91 g/mol |
Nom IUPAC |
1-fluoro-5-(fluoromethyl)-2,4-diiodobenzene |
InChI |
InChI=1S/C7H4F2I2/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2 |
Clé InChI |
JDWXIINAUNSSKM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)I)I)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


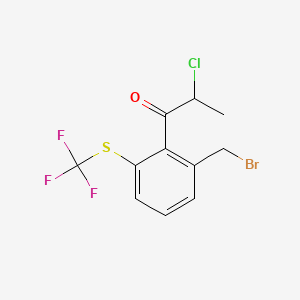
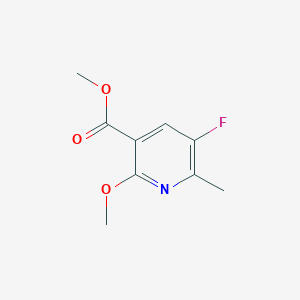
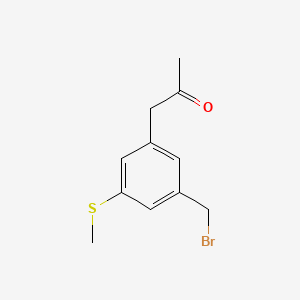
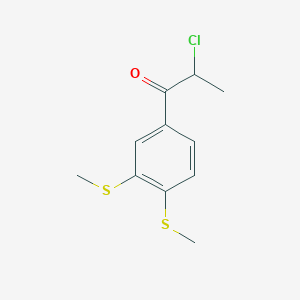
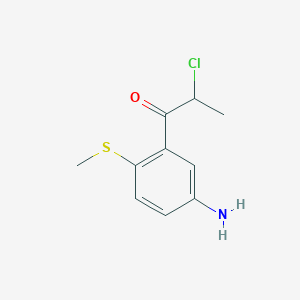
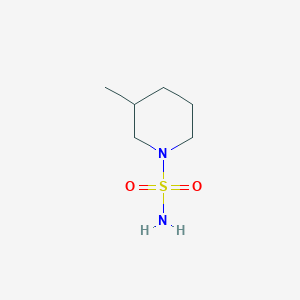
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
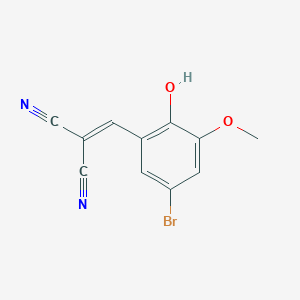

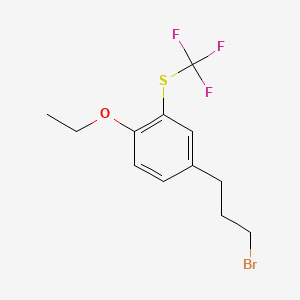
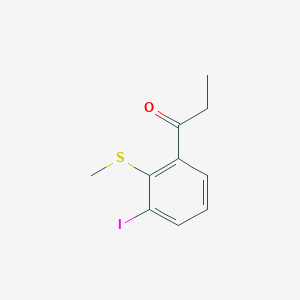
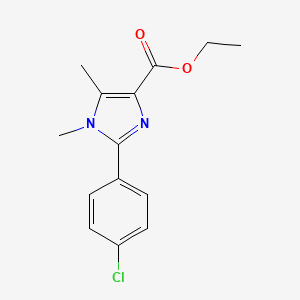
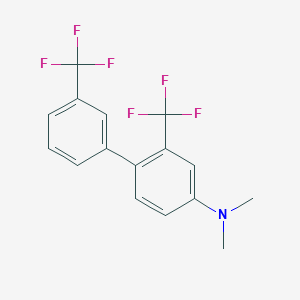
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
